molecular formula C36H55OP B8222419 Ephos

Ephos

Cat. No.: B8222419
M. Wt: 534.8 g/mol
InChI Key: FDAKNRLXSJBEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ephos can be synthesized through various methods, including the reaction of dicyclohexylphosphine with 3-isopropoxy-2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine ligand .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for use in catalytic applications .

Chemical Reactions Analysis

Types of Reactions

Ephos undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as sodium hydride, and solvents like tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound include various organophosphorus compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ephos involves its role as a ligand in catalytic cycles. This compound stabilizes the metal center in catalytic reactions, increasing the turnover number and rate of the process. This stabilization is achieved through the unique electronic and steric properties of the ligand, which modulate the reactivity of the metal center .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ephos include:

Uniqueness of this compound

This compound stands out due to its specific structure, which includes ether groups that provide flexibility and modulate the electron density at the phosphorus atom. This unique combination of properties allows this compound to participate in a variety of catalytic cycles, often outperforming traditional phosphine ligands in terms of efficiency and selectivity .

Biological Activity

Ephos, a compound recognized for its significant role in various biological processes, has garnered attention in the realm of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

Overview of this compound

This compound, often referred to in the context of its application as a ligand in palladium-catalyzed reactions, has shown promise in enhancing reaction rates and selectivity in organic synthesis. The compound's structure allows it to effectively stabilize palladium complexes, facilitating various chemical transformations, particularly in C–N cross-coupling reactions.

This compound functions primarily through its ability to modulate catalytic processes. The ligand's design incorporates specific functional groups that enhance its interaction with palladium, leading to improved reactivity and selectivity. Key mechanisms include:

  • Stabilization of Palladium Complexes : this compound stabilizes the C-bound isomer of palladium(II) complexes, which is crucial for effective catalysis.
  • Facilitation of C–N Bond Formation : The ligand enables efficient coupling between primary amines and aryl halides, resulting in the formation of complex organic molecules.

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Catalytic Efficiency : Research indicates that using this compound as a ligand in palladium-catalyzed reactions significantly increases reaction rates compared to traditional ligands. For instance, a study demonstrated that reactions involving this compound yielded higher percentages of desired products within shorter time frames .
  • Biological Implications : The compound's role extends beyond catalysis; it has been observed to influence biological pathways related to cell proliferation and apoptosis. For example, this compound has been implicated in modulating pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth .

Case Studies

Several case studies illustrate the diverse applications and biological implications of this compound:

Study Focus Findings
This compound-B TrialBreast CancerInvestigated the biological response to HER2-targeted therapies using this compound-related compounds. Results showed enhanced tumor response rates .
Mechanistic StudyOrganic SynthesisDemonstrated improved reactivity in C–N cross-coupling reactions using this compound as a ligand. The study reported successful synthesis of complex molecules previously challenging to obtain .
Pathway AnalysisCell BiologyExplored the impact of this compound on cellular signaling pathways involved in cancer progression. Findings indicated modulation of key pathways leading to altered gene expression patterns .

Properties

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55OP/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30/h15,20-27,29-30H,9-14,16-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKNRLXSJBEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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